molecular formula C10H9ClO2 B8444683 4-Chloroacetoxystyrene

4-Chloroacetoxystyrene

Cat. No. B8444683
M. Wt: 196.63 g/mol
InChI Key: CGOXQUPHAKMSBZ-UHFFFAOYSA-N
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Patent
US08841477B2

Procedure details

To a solution of 4-hydroxystyrene (1.22 g, 10 mmol) in ethyl ether 140 mL was added chloroacetic chloride (2.26 g, 20 mmol) and Et3N (1.62 g, 16 mmol). After it was stirred for 2 h, the mixture was washed with brine and water. The ether solution was dried over Na2SO4 and concentrated. After purification by flash column, the 4-chloroacetoxystyrene (1.8 g, 92%) was obtained. Data are: 1H NMR (CDCl3, 300 MHz) δ 7.46 (d, 2H, J=1.8 Hz), 7.11 (d, 2H, J=8.4 Hz), 6.73 (dd, 1H, J=17.7 Hz), 5.74 (d, 1H, J=18 Hz), 5.29 (d, J=11.1 Hz), 4.31 (s, 2H). 13C NMR (CDCl3, 75 MHz) δ166.0, 150.0, 136.0, 135.8, 127.4, 121.3, 114.6, 41.0.
Quantity
1.22 g
Type
reactant
Reaction Step One
Quantity
2.26 g
Type
reactant
Reaction Step One
Name
Quantity
1.62 g
Type
reactant
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[CH2:7])=[CH:4][CH:3]=1.[Cl:10][CH2:11][C:12](Cl)=[O:13].CCN(CC)CC>C(OCC)C>[Cl:10][CH2:11][C:12]([O:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[CH2:7])=[CH:4][CH:3]=1)=[O:13]

Inputs

Step One
Name
Quantity
1.22 g
Type
reactant
Smiles
OC1=CC=C(C=C)C=C1
Name
Quantity
2.26 g
Type
reactant
Smiles
ClCC(=O)Cl
Name
Quantity
1.62 g
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
140 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Stirring
Type
CUSTOM
Details
After it was stirred for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the mixture was washed with brine and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ether solution was dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
After purification by flash column

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClCC(=O)OC1=CC=C(C=C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.8 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 91.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.